molecular formula C19H18N2O3S B2810544 N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 1206998-90-4

N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2810544
M. Wt: 354.42
InChI Key: BJBMLIHFSZYBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.

Scientific Research Applications

Inhibitory Effects on Aldo-Keto Reductase (AKR) 1C3

N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide, due to its structural similarity to compounds discussed, may show promise as an inhibitor of AKR1C3, a target in hormonal and hormonal independent malignancies. AKR1C3 inhibitors have been explored for their potential advantages over existing therapeutics in the treatment of castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. The quest for potent and selective AKR1C3 inhibitors has led to the exploration of various chemical classes, including N-phenylsulfonyl-indoles and others, demonstrating efficacy in cell-based and xenograft models and hinting at clinical utility (Penning, 2017).

Advanced Drug Delivery Systems

Research on N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide may extend into the development of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy. This includes exploring polymeric and lipidic nanocarriers for oral bioavailability improvement and increased in vitro and in vivo efficacy across various pathologies. Encapsulation in nanocarriers could potentially overcome poor physicochemical properties, such as photo-instability, that limit clinical applications of therapeutically promising molecules (Rathore et al., 2020).

Antitubercular Activity

Another significant area of research is the antitubercular activity of compounds structurally related to N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide. Modifications of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown promising in vitro anti-tubercular activity against various Mycobacterium species. This highlights the potential for N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide and its derivatives in contributing to the development of new anti-tubercular agents, particularly against INH-resistant strains (Asif, 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-14-10-11-16-17(20-14)8-5-9-18(16)21-19(22)12-13-25(23,24)15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBMLIHFSZYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylquinolin-5-yl)-3-(phenylsulfonyl)propanamide

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